Dicyclohexyl furan-3,4-dicarboxylate
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Overview
Description
Dicyclohexyl furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is specifically known for its two cyclohexyl groups attached to the furan ring at the 3 and 4 positions, making it a unique and interesting compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl furan-3,4-dicarboxylate typically involves the reaction of dialkyl acetylenedicarboxylates with cyclohexyl groups under specific conditions. One common method is the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . This method provides a direct and efficient strategy for synthesizing structurally diverse polysubstituted furans, including this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl furan-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, tetrahydrofuran derivatives, and furan-3,4-dicarboxylic acid derivatives .
Scientific Research Applications
Dicyclohexyl furan-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of environmentally benign polyesters and other polymeric materials
Mechanism of Action
The mechanism of action of dicyclohexyl furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,4-furandicarboxylate: A similar compound with two methyl groups instead of cyclohexyl groups.
Polyethylene furan-2,5-dicarboxylate (PEF): A polymer derived from furan dicarboxylic acid, used as an environmentally friendly alternative to polyethylene terephthalate (PET).
Uniqueness
Dicyclohexyl furan-3,4-dicarboxylate is unique due to its specific substitution pattern with cyclohexyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Biological Activity
Dicyclohexyl furan-3,4-dicarboxylate (DCFD) is a compound derived from furan-3,4-dicarboxylic acid, which has garnered attention due to its potential applications in various fields, including biochemistry and materials science. This article focuses on the biological activity of DCFD, highlighting its toxicological profile, potential endocrine disruption, and relevant research findings.
Overview of this compound
This compound is an ester formed from furan-3,4-dicarboxylic acid and cyclohexanol. It is part of a broader category of furan-based compounds that are being explored as alternatives to traditional phthalates in various applications due to their favorable environmental profiles.
Toxicological Profile
Recent studies have assessed the safety profile of furan dicarboxylic acid esters, including DCFD. A comprehensive evaluation was conducted using an in vitro reporter gene assay approach to determine the endocrine activity and other toxicological endpoints of various diesters, including DCFD. The findings indicated that:
- Endocrine Activity : Out of several furan diesters tested, DCFD showed no significant activity in any of the endocrine assays employed. This contrasts with traditional phthalates that often exhibit pronounced endocrine disrupting properties .
- Cellular Stress : The assays included tests for DNA damage and oxidative stress. DCFD did not activate any of the selected assays designed to detect these forms of cellular stress, suggesting a lower risk profile compared to phthalates .
Comparative Analysis with Phthalates
A comparative analysis was performed between DCFD and several commonly used phthalates. The results are summarized in Table 1 below:
Compound | Estrogenic Activity | Androgenic Activity | Genotoxicity |
---|---|---|---|
This compound | None | None | None |
Diethyl phthalate | Moderate | Low | Positive |
Dibutyl phthalate | High | Moderate | Positive |
Butylbenzyl phthalate | High | High | Positive |
Table 1 : Comparison of biological activities between this compound and selected phthalates.
Case Studies and Research Findings
- In Vitro Studies : A study utilizing CALUX reporter gene assays demonstrated that DCFD did not activate nuclear hormone receptor pathways associated with endocrine disruption. This study involved a panel of thirteen assays covering various endpoints relevant to human toxicology .
- Safety Assessments : The European Food Safety Authority (EFSA) has reviewed the safety of furan-based compounds, concluding that furan-2,5-dicarboxylic acid does not raise safety concerns when used as a monomer in polymer production. While specific data on DCFD is limited, the overall trend suggests a favorable safety profile for furan derivatives .
- Environmental Impact : Research indicates that furan-based compounds like DCFD are biodegradable and present less environmental toxicity compared to their phthalate counterparts. This characteristic makes them attractive candidates for use in consumer products .
Properties
CAS No. |
188842-54-8 |
---|---|
Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
dicyclohexyl furan-3,4-dicarboxylate |
InChI |
InChI=1S/C18H24O5/c19-17(22-13-7-3-1-4-8-13)15-11-21-12-16(15)18(20)23-14-9-5-2-6-10-14/h11-14H,1-10H2 |
InChI Key |
RTJOWUWHHKVXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=COC=C2C(=O)OC3CCCCC3 |
Origin of Product |
United States |
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